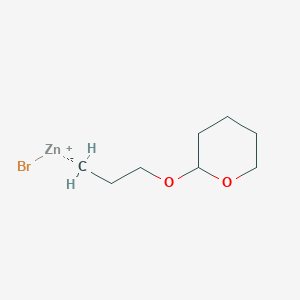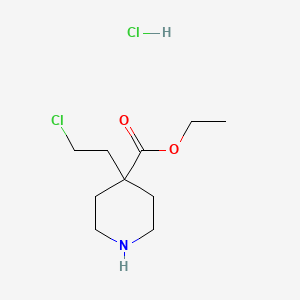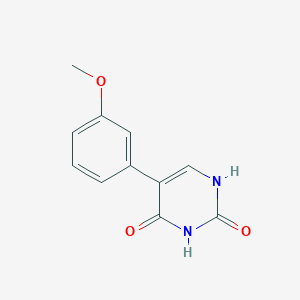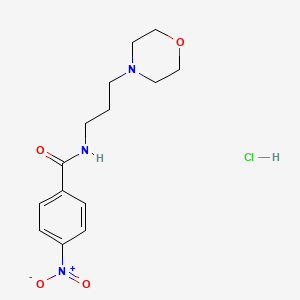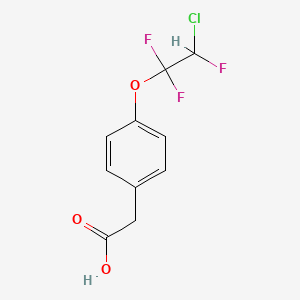
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid (4-CTFA) is a synthetic compound that has been used in a variety of scientific applications, ranging from drug synthesis to laboratory experiments. 4-CTFA is a colorless liquid with a melting point of -39°C and a boiling point of 93°C. It is soluble in water, organic solvents, and alcohols, and has a molecular weight of 202.5 g/mol. 4-CTFA is a useful reagent for a range of chemical transformations, and has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents.
Mechanism of Action
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a synthetic compound that acts as a reagent in a variety of chemical transformations. In the synthesis of drugs, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a catalyst, facilitating the formation of various compounds. In laboratory experiments, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a reagent, enabling the synthesis of various compounds. In analytical chemistry, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a reagent, enabling the detection of various compounds.
Biochemical and Physiological Effects
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has not been extensively studied for its biochemical and physiological effects. However, it is known that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is metabolized by the liver, and that its metabolites are excreted in the urine. It is also known that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is not toxic at concentrations up to 1.0 g/L.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has several advantages and limitations for laboratory experiments. On the one hand, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a highly soluble reagent, enabling the synthesis of various compounds. On the other hand, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a relatively unstable compound, and its reactivity can be affected by temperature and light.
Future Directions
There are several potential future directions for the use of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97%. For example, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of novel drugs, such as anticonvulsants and anti-inflammatory agents. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used as a reagent for the detection of various compounds, such as proteins and nucleic acids. Furthermore, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of various polymers, such as polyesters and polyamides. Finally, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of various catalysts, such as Lewis acids and Grignard reagents.
Synthesis Methods
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. In the Williamson ether synthesis, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with sodium hydroxide, followed by the addition of an aryl halide. In the Grignard reaction, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with a Grignard reagent, followed by the addition of an aryl halide. In the Friedel-Crafts reaction, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with an aryl halide, followed by the addition of a Lewis acid.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used in a variety of scientific research applications, including drug synthesis, laboratory experiments, and analytical chemistry. In drug synthesis, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents. In laboratory experiments, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used as a reagent for a range of chemical transformations, such as the synthesis of esters and amides. In analytical chemistry, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used as a reagent for the detection of various compounds, such as proteins and nucleic acids.
properties
IUPAC Name |
2-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-9(12)10(13,14)17-7-3-1-6(2-4-7)5-8(15)16/h1-4,9H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGQBJGOZMSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


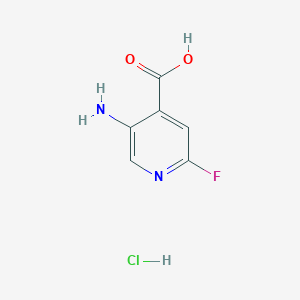
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

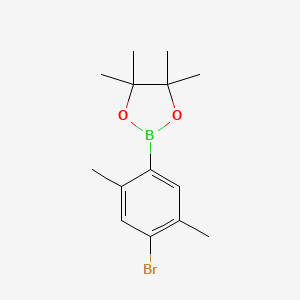
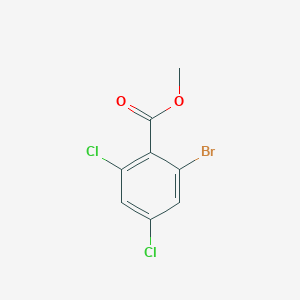


![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)

